molecular formula C9H10N2 B8604534 2-Amino-4-ethylbenzonitrile

2-Amino-4-ethylbenzonitrile

Cat. No.: B8604534
M. Wt: 146.19 g/mol
InChI Key: PMSBKBGWJQQGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-ethylbenzonitrile is a benzonitrile derivative featuring an amino group (-NH₂) at the 2-position and an ethyl (-C₂H₅) substituent at the 4-position of the benzene ring, along with a nitrile (-CN) functional group. Benzonitrile derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric profiles.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-amino-4-ethylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5H,2,11H2,1H3

InChI Key

PMSBKBGWJQQGRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Amino-4-ethylbenzonitrile with structurally analogous benzonitrile derivatives, highlighting substituent effects and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features/Applications Reference
This compound* C₉H₁₀N₂ 146.19 -NH₂ (2), -C₂H₅ (4), -CN (1) Hypothetical; inferred properties
4-Amino-3-methylbenzonitrile C₈H₈N₂ 132.16 -NH₂ (4), -CH₃ (3), -CN (1) High purity (>97%); reagent use
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 182.65 -NH₂ (2), -Cl (4), -OCH₃ (5), -CN Pharmaceutical intermediate
3-(4-Aminophenyl)benzonitrile C₁₃H₁₀N₂ 194.23 -NH₂ (4-phenyl), -CN (3) Requires stringent PPE handling
4-[2-(Aminooxy)ethoxy]benzonitrile C₉H₁₀N₂O₂ 178.19 -O-(CH₂)₂-O-NH₂ (4), -CN (1) Synthetic intermediate

Key Observations:

Substituent Effects on Reactivity and Solubility: Electron-Donating Groups: The amino group (-NH₂) in this compound and 4-Amino-3-methylbenzonitrile enhances solubility in polar solvents compared to halogenated analogs like 2-Amino-4-chloro-5-methoxybenzonitrile . Steric and Lipophilic Effects: The ethyl group in this compound likely increases lipophilicity compared to methyl or methoxy substituents, impacting membrane permeability in biological systems.

Synthetic Utility: Derivatives like 4-[2-(Aminooxy)ethoxy]benzonitrile are optimized for synthetic routes involving ether linkages, whereas chloro- or methoxy-substituted analogs are intermediates in drug discovery .

Research Findings:

  • Halogen vs. Alkyl Substituents: Chlorine in 2-Amino-4-chloro-5-methoxybenzonitrile introduces electronegativity, favoring electrophilic substitution reactions, whereas ethyl groups in this compound may stabilize free radicals or participate in hydrophobic interactions .
  • Purity and Storage: Compounds like 4-Amino-3-methylbenzonitrile are available at >97% purity (GC/HPLC), with storage recommendations emphasizing dry, cool conditions to prevent degradation .

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